2-[2-(Thiophen-2-YL)ethoxy]acetic acid
Description
Significance of Heterocyclic Scaffolds in Modern Chemical Science
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to modern chemical science. Their structural diversity and ability to engage in a wide array of chemical interactions make them privileged scaffolds in drug discovery and the development of new materials.
Thiophene (B33073) and its derivatives are of particular importance. cognizancejournal.comresearcher.life The thiophene nucleus is a versatile building block in organic synthesis and is considered a significant pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.govrsc.org Due to its structural similarity to benzene (B151609), thiophene can often act as a bioisostere, a chemical substitute that can produce a similar biological response. cognizancejournal.comeprajournals.com This property allows medicinal chemists to modify drug candidates to improve their efficacy and pharmacokinetic profiles. nih.gov Thiophene derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties. cognizancejournal.comresearcher.lifeeprajournals.com Beyond medicine, these compounds are utilized in the development of organic semiconductors, corrosion inhibitors, and organic light-emitting diodes (OLEDs). nih.gov
The carboxylic acid group is a crucial functional group in the design of new molecules, especially pharmaceuticals. nih.govresearchgate.net It is present in over 450 marketed drugs, including common nonsteroidal anti-inflammatory drugs (NSAIDs) and antibiotics. nih.govwiley-vch.de The acidity of this group and its capacity to form strong electrostatic interactions and hydrogen bonds are key to its role in drug-target interactions. nih.govstereoelectronics.org The ionization of the carboxylic acid group at physiological pH can enhance a compound's water solubility, which is a critical factor for drug delivery. wiley-vch.deresearchgate.net This functional group can significantly influence a molecule's lipophilicity, solubility, and ability to permeate cell membranes. researchgate.net
Overview of Ether Linkages in Compound Architecture
An ether is a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. wikipedia.org This ether linkage (R-O-R') is a common feature in organic and biochemistry, found in vital molecules like carbohydrates. wikipedia.org In molecular design, ether groups are generally stable and relatively unreactive. labinsights.nl They can modify the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability. numberanalytics.com The incorporation of an ether linkage can impact a drug's pharmacokinetic and pharmacodynamic properties, influencing its efficacy and bioavailability. numberanalytics.com Ethers are also widely used as solvents in chemical reactions due to their ability to dissolve a range of substances and their low reactivity. labinsights.nlsolubilityofthings.comyoutube.com
Contextualization of 2-[2-(Thiophen-2-YL)ethoxy]acetic acid within Contemporary Research Trends
While research on thiophene derivatives is extensive, the specific compound this compound has a more focused role. It is primarily recognized as a valuable intermediate and building block in the synthesis of more complex molecules.
The "Thiophen-2-YL-ethoxy-acetic acid" framework combines three key structural motifs: the biologically active thiophene ring, the versatile carboxylic acid group, and a flexible ether linkage. This combination makes it an attractive scaffold for constructing new chemical entities with potential therapeutic applications. The rationale for investigating this framework lies in its potential to serve as a foundation for developing novel compounds with tailored properties. For instance, it has been used in the preparation of compounds intended for treating inflammation and pain.
The academic relevance of this compound is primarily in the field of synthetic organic and medicinal chemistry. It has been cited in patents as a key intermediate for synthesizing novel anti-inflammatory agents. Its utility as a building block allows researchers to introduce the thiophene-ethoxy-acetic acid moiety into larger, more complex molecules. This facilitates the exploration of new chemical space in the quest for new drugs and other functional materials.
Historical Development and Evolution of Related Synthetic and Theoretical Approaches
The journey into the synthesis and theoretical understanding of thiophene-containing acetic acid derivatives is rooted in the initial discovery of the parent heterocycle, thiophene. Its history began in 1882 when Victor Meyer isolated it from coal tar-derived benzene. ontosight.aiwikipedia.org This discovery corrected a long-held assumption that a specific color reaction was characteristic of benzene, when in fact it was due to the thiophene contaminant. wikipedia.org This foundational moment opened the door to a vast new area of heterocyclic chemistry.
Early synthetic efforts focused on constructing the thiophene ring itself from acyclic precursors. Classical methods, which remain fundamental in organic chemistry, were developed to create thiophene and its substituted forms. Among the earliest and most enduring is the Paal-Knorr thiophene synthesis, where 1,4-dicarbonyl compounds are reacted with a sulfurizing agent like phosphorus pentasulfide. wikipedia.org Another historical method is the Volhard–Erdmann cyclization. wikipedia.org These initial approaches were crucial for making the basic thiophene nucleus accessible for further functionalization.
The development of methods to synthesize thiophene-2-acetic acid, a structurally similar and commercially significant compound, marked a key advancement. Historically, several industrial-scale synthesis techniques were established. One prominent route involves the hydrolysis of 2-thiophene acetonitrile (B52724). google.comgoogle.com This process typically starts with thiophene, which undergoes chloromethylation to produce 2-chloromethyl thiophene, followed by a cyanogenation step to yield 2-thiophene acetonitrile, and finally hydrolysis to the desired acetic acid. google.com Another established technique is the Willgerodt rearrangement, which was also adapted for the production of 2-thiophene acetic acid and its derivatives. google.comgoogle.com
As organic synthesis evolved, so did the strategies for creating more complex thiophene derivatives. The late 20th and early 21st centuries saw the rise of metal-catalyzed cross-coupling reactions, which revolutionized the synthesis of substituted thiophenes. nih.gov Techniques such as the Suzuki-Miyaura and Kumada reactions enabled the precise and efficient formation of carbon-carbon bonds, allowing for the attachment of various aryl or alkyl groups to the thiophene ring. nih.govnih.gov These methods provided a powerful toolkit for creating diverse libraries of thiophene compounds for various research applications. nih.govfrontiersin.org Concurrently, multicomponent reactions, such as the Gewald reaction developed in 1966, offered an efficient way to assemble substituted 2-aminothiophenes in a single step from simple precursors, elemental sulfur, and a base catalyst. ontosight.ai
The theoretical understanding of thiophene derivatives has also undergone significant evolution. Initially, thiophene was recognized for its aromatic character, which explained its reactivity patterns, resembling those of benzene more than a typical sulfide. wikipedia.org For decades, this understanding was largely based on empirical observations of its substitution reactions. However, the advent of computational chemistry provided much deeper insights. Modern theoretical approaches, including in silico methods like molecular docking and Density Functional Theory (DFT) calculations, have become indispensable tools. nih.govresearchgate.net These computational techniques allow researchers to investigate molecular structures, predict reactivity, elucidate reaction mechanisms, and understand the structure-activity relationships of complex thiophene derivatives without synthesizing them first. nih.govresearchgate.net This evolution from basic aromaticity principles to sophisticated computational modeling represents a paradigm shift in how thiophene-containing compounds are studied and developed.
Data Tables
Table 1: Key Synthetic Developments for Thiophene Derivatives
| Method/Approach | Description | Historical Context | Key Precursors |
| Paal-Knorr Synthesis | Reaction of 1,4-dicarbonyl compounds with a sulfurizing agent (e.g., P₄S₁₀) to form the thiophene ring. wikipedia.org | A classical, foundational method for thiophene ring construction. | 1,4-Dicarbonyl compounds |
| Gewald Reaction | Base-catalyzed condensation of a ketone/aldehyde with an α-cyanoester, followed by cyclization with elemental sulfur. | Developed in 1966; a key multicomponent reaction for 2-aminothiophenes. | Ketones, α-cyanoesters, sulfur |
| Acetonitrile Hydrolysis | A multi-step process involving chloromethylation of thiophene, cyanogenation, and subsequent hydrolysis to form thiophene acetic acid. google.comgoogle.com | Became an important industrial method for producing Thiophene-2-acetic acid. google.com | Thiophene, formaldehyde, cyanide source |
| Metal-Catalyzed Cross-Coupling | Reactions like Suzuki-Miyaura and Kumada that use metal catalysts (e.g., Palladium, Nickel) to form C-C bonds. nih.govnih.gov | Rose to prominence in the late 20th century, enabling complex molecule synthesis. | Halogenated thiophenes, boronic acids |
| Computational Modeling (DFT) | In silico methods to calculate molecular structure, energy, and properties to predict reactivity and interactions. nih.govresearchgate.net | Became widespread with increased computing power in the late 20th/early 21st century. | N/A (Theoretical) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-thiophen-2-ylethoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c9-8(10)6-11-4-3-7-2-1-5-12-7/h1-2,5H,3-4,6H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMNVNKDUBNPKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCOCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 2 Thiophen 2 Yl Ethoxy Acetic Acid
Retrosynthetic Analysis of 2-[2-(Thiophen-2-YL)ethoxy]acetic acid
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic routes by highlighting key bond disconnections.
For this compound, three logical disconnection points can be identified, leading to several potential synthetic strategies.
Disconnection of the Ether Linkage (C-O): This is the most common and strategically sound disconnection. Breaking the ether bond between the ethoxy group and the acetic acid moiety suggests a Williamson ether synthesis. This approach identifies two primary precursors: 2-(Thiophen-2-yl)ethanol and a haloacetic acid derivative, such as ethyl bromoacetate (B1195939).
Disconnection of the Thiophene-Side Chain Bond (C-C): Cleaving the bond between the thiophene (B33073) ring and the ethyl group points towards strategies involving the functionalization of the thiophene ring. The precursors in this case would be a thiophene derivative (like 2-bromothiophene (B119243) or thiophene itself) and a side chain containing the ethoxyacetic acid portion. google.comgoogle.com
Disconnection of the Carboxylic Acid Group: A third approach involves disconnecting the final carboxylic acid group, suggesting a precursor like 2-[2-(thiophen-2-yl)ethoxy]acetonitrile that can be hydrolyzed, or 2-[2-(thiophen-2-yl)ethoxy]ethanol which can be oxidized to the final acid. google.com
Based on this analysis, the key precursors for the synthesis are identified as:
2-(Thiophen-2-yl)ethanol
Ethyl bromoacetate or chloroacetic acid
Thiophene
Ethylene (B1197577) oxide
The following table outlines the primary retrosynthetic disconnections and the resulting precursors.
| Disconnection Strategy | Bond Cleaved | Precursor 1 | Precursor 2 |
| Ether Formation | Ether C-O | 2-(Thiophen-2-yl)ethanol | Haloacetic acid ester (e.g., Ethyl bromoacetate) |
| Thiophene Alkylation | Thiophene C2-Ethyl | 2-Lithiothiophene | 2-(2-Bromoethoxy)acetic acid ester |
| Side-Chain Oxidation | Carboxylic Acid C-C | 2-[2-(Thiophen-2-yl)ethoxy]ethanol | Oxidizing Agent |
The thiophene ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. studysmarter.co.uk A crucial strategic consideration is the high regioselectivity of these reactions.
Positional Selectivity: Electrophilic attack on an unsubstituted thiophene ring occurs preferentially at the C2 (α) position over the C3 (β) position. pearson.comresearchgate.net This is due to the greater stabilization of the cationic intermediate (σ-complex) formed during attack at the C2 position. This inherent reactivity simplifies syntheses that require functionalization at the 2-position, as direct reactions like Friedel-Crafts acylation or Vilsmeier-Haack formylation proceed with high C2 selectivity. acs.orgnih.gov
Directing Effects: If starting with an already substituted thiophene, the directing effect of the existing substituent must be taken into account. pearson.com Electron-donating groups typically activate the ring and direct incoming electrophiles, while electron-withdrawing groups deactivate it. For building the target molecule, starting with unsubstituted thiophene is often the most direct approach to ensure the side chain is introduced at the correct C2 position.
Classical and Contemporary Synthetic Routes to this compound
The synthesis of this compound can be achieved through several established methods, primarily involving ether formation and ester hydrolysis.
A common final step in the synthesis of carboxylic acids is the hydrolysis, or saponification, of a corresponding ester. This two-step approach involves first synthesizing the ester of the target molecule, ethyl 2-[2-(thiophen-2-yl)ethoxy]acetate, followed by its conversion to the acid.
The saponification is typically carried out under basic conditions, for instance, by stirring the ester with an aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a solvent like ethanol (B145695). chemicalbook.com The reaction is usually performed at room temperature or with gentle heating. Subsequent acidification with a strong mineral acid, such as hydrochloric acid (HCl), protonates the carboxylate salt to yield the final carboxylic acid. chemicalbook.comwipo.int
The general reaction is as follows: Thiophene-OCH₂CH₂OCH₂COOEt + NaOH → Thiophene-OCH₂CH₂OCH₂COONa + EtOH Thiophene-OCH₂CH₂OCH₂COONa + HCl → Thiophene-OCH₂CH₂OCH₂COOH + NaCl
This method is highly efficient, often resulting in near-quantitative yields of the desired acid. chemicalbook.com
The Williamson ether synthesis is a robust and widely used method for preparing ethers, making it an ideal strategy for constructing the core structure of this compound. wikipedia.org This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. masterorganicchemistry.comlibretexts.org
The synthesis proceeds in two main stages:
Preparation of the Precursor Alcohol: The key starting material, 2-(thiophen-2-yl)ethanol, must first be synthesized. This can be achieved through various routes, such as the reaction of 2-lithiothiophene (generated from thiophene and an organolithium reagent) with ethylene oxide. wipo.int Another method involves the Heck reaction of 2-bromothiophene followed by selective reduction. google.comgoogle.compatsnap.com
Williamson Ether Synthesis and Saponification: The synthesized 2-(thiophen-2-yl)ethanol is then deprotonated using a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. youtube.comkhanacademy.org This potent nucleophile then reacts with an ethyl haloacetate, typically ethyl bromoacetate, via an SN2 mechanism to form the ether linkage and produce ethyl 2-[2-(thiophen-2-yl)ethoxy]acetate. The final step is the saponification of this ester as described previously to yield the target acid.
The following table summarizes a typical Williamson ether synthesis protocol for a related structure.
| Step | Reactant 1 | Reactant 2 | Reagent/Base | Solvent | Product |
| 1. Alkoxide Formation | 2-(Thiophen-2-yl)ethanol | - | Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF) | Sodium 2-(thiophen-2-yl)ethoxide |
| 2. Ether Synthesis | Sodium 2-(thiophen-2-yl)ethoxide | Ethyl Bromoacetate | - | Tetrahydrofuran (THF) | Ethyl 2-[2-(thiophen-2-yl)ethoxy]acetate |
| 3. Saponification | Ethyl 2-[2-(thiophen-2-yl)ethoxy]acetate | Water | Sodium Hydroxide (NaOH) | Ethanol/Water | This compound |
Established methods for synthesizing the related compound, 2-thiopheneacetic acid, can be conceptually adapted. Many industrial syntheses for 2-thiopheneacetic acid begin with thiophene and build the side chain directly. google.comgoogle.com
One common route involves the chloromethylation of thiophene to produce 2-chloromethyl thiophene, followed by a reaction with sodium cyanide to form 2-thiophene acetonitrile (B52724), which is then hydrolyzed to 2-thiopheneacetic acid. google.com Adapting this route would be complex and less direct than the Williamson synthesis.
A more relevant modification involves the direct oxidation of a precursor alcohol. google.com It has been demonstrated that 2-thiophene ethanol can be oxidized to 2-thiopheneacetic acid using various oxidizing agents. google.comchemicalbook.com This suggests an alternative synthetic pathway where a precursor alcohol, 2-[2-(thiophen-2-yl)ethoxy]ethanol, is first synthesized. This precursor could then be oxidized using reagents like Jones reagent (CrO₃ in sulfuric acid) or other modern oxidation systems to directly form the carboxylic acid moiety of the target compound.
Advanced Catalytic Approaches in the Synthesis of this compound
The synthesis of complex organic molecules such as this compound increasingly relies on advanced catalytic methods that offer high efficiency, selectivity, and sustainability. These approaches are pivotal in constructing the thiophene-based framework and introducing the desired functional groups with precision.
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon (C-C) bonds, a critical step in the synthesis of many substituted aromatic compounds, including thiophene derivatives. mdpi.comsnnu.edu.cn The Suzuki-Miyaura cross-coupling reaction, in particular, has become a prominent method due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of boronic acid reagents. nih.gov
This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. nih.gov In the context of synthesizing this compound, this strategy can be employed to functionalize the thiophene ring. For instance, a key synthetic step could involve coupling a pre-functionalized thiophene halide, such as 2-bromothiophene, with a boronic acid derivative containing the ethoxy acetic acid side chain. Alternatively, a thiophene-2-boronic acid could be coupled with a halide bearing the side chain.
The efficacy of the Suzuki-Miyaura reaction is dependent on several factors, including the choice of palladium catalyst, ligand, base, and solvent system. nih.govacs.org Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used catalyst for these transformations. mdpi.comnih.gov The selection of the base and solvent is crucial for the reaction's success, with combinations like potassium carbonate in aqueous solvent mixtures being frequently utilized. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Thiophene Derivatives
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). |
| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the palladium center and influences reactivity. |
| Organoboron Reagent | Arylboronic acids or esters | Provides the carbon nucleophile for the coupling reaction. |
| Organohalide | Bromo- or iodothiophenes | Acts as the carbon electrophile. |
| Base | K₃PO₄, Na₂CO₃, K₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | Toluene, Dioxane, DME (often with water) | Solubilizes reactants and facilitates the reaction. |
| Temperature | 60-100 °C | Provides the necessary activation energy for the reaction. |
This interactive table summarizes common parameters used in Suzuki-Miyaura reactions for thiophene functionalization, based on findings from various studies. mdpi.comnih.govacs.org
The integration of green chemistry principles into synthetic design aims to reduce the environmental impact of chemical processes. mdpi.com This involves minimizing waste, using less hazardous substances, improving energy efficiency, and employing renewable feedstocks. In the synthesis of thiophene derivatives, several green strategies have been explored.
A significant portion of chemical waste is generated from solvents. nih.gov Consequently, developing solvent-free reaction conditions is a key goal of green chemistry. rsc.org For the synthesis of thiophene derivatives, solvent-free approaches have been successfully implemented. These methods often involve heating a mixture of the reactants in the absence of a solvent or using one of the reactants as the solvent itself. nih.gov For example, multicomponent reactions (MCRs) to produce thiophenes have been conducted without solvents at moderately elevated temperatures (e.g., 65 °C), which reduces waste and simplifies the purification process. nih.gov Metal-free synthetic routes have also been developed under solventless conditions, further advancing green chemistry goals by minimizing metal toxicity. nih.gov
Mechanochemistry utilizes mechanical energy, typically through ball milling, to initiate and sustain chemical reactions. researchgate.net This technique often eliminates the need for bulk solvents, thereby significantly reducing waste and environmental impact. The high-energy collisions within the ball mill can break and form chemical bonds, leading to the desired product. This approach has been applied to the synthesis of thiophene derivatives, including the production of microporous thiophene polymers via oxidative polymerization in a planetary ball mill. researchgate.net The Gewald synthesis, a classic method for preparing 2-aminothiophenes, has also been adapted to a solvent-free environment using high-speed ball milling. nih.gov This demonstrates the potential of mechanochemistry as a scalable and environmentally benign alternative to traditional solution-based synthesis.
Table 2: Comparison of Conventional and Green Synthetic Approaches for Thiophene Derivatives
| Feature | Conventional Synthesis | Green Chemistry Approach |
|---|---|---|
| Solvent Use | Often requires large volumes of organic solvents. | Minimal or no solvent (solvent-free, mechanochemistry). nih.govresearchgate.net |
| Energy Input | Typically relies on thermal heating over extended periods. | Can be more energy-efficient (e.g., mechanochemistry). |
| Waste Generation | Can produce significant amounts of solvent and byproduct waste. | Reduced waste streams due to higher atom economy and lack of solvent. nih.gov |
| Reaction Conditions | May involve harsh reagents or high temperatures. | Often utilizes milder conditions and less hazardous materials. nih.gov |
This interactive table compares traditional synthesis methods with green chemistry alternatives for preparing thiophene compounds.
Green Chemistry Principles in Synthesis Design
Purification and Isolation Techniques for this compound
Following chemical synthesis, the target compound must be isolated from the reaction mixture and purified to remove unreacted starting materials, byproducts, and catalysts. The purity of the final compound is critical for its subsequent use and characterization.
Chromatography is a powerful and versatile set of techniques for separating the components of a mixture. For non-volatile, polar organic compounds like this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. Specifically, Reversed-Phase HPLC (RP-HPLC) is widely used for the purification and analysis of such compounds. mdpi.com
In RP-HPLC, the stationary phase is nonpolar (hydrophobic), typically a silica (B1680970) gel modified with C18 alkyl chains, while the mobile phase is a polar solvent mixture, such as water and acetonitrile or methanol (B129727). mdpi.compensoft.net The separation mechanism is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds have a lower affinity for the nonpolar stationary phase and elute earlier, while less polar compounds are retained longer.
The purification of thiophene acetic acid derivatives has been successfully achieved using RP-HPLC. nih.gov Method parameters such as the mobile phase composition (including pH modifiers like phosphoric or formic acid), column temperature, and flow rate are optimized to achieve the desired separation. pensoft.netsielc.com Detection is commonly performed using a UV-Vis detector, set to a wavelength where the thiophene ring exhibits strong absorbance. pensoft.netnih.gov
Table 3: Typical RP-HPLC Parameters for Analysis of Thiophene Acetic Acid Derivatives
| Parameter | Typical Setting | Function |
|---|---|---|
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Nonpolar stationary phase for reversed-phase separation. pensoft.net |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | Polar eluent; composition is adjusted to control retention. pensoft.netsielc.com |
| Modifier | Phosphoric acid or Formic acid | Controls the ionization state of the analyte (acetic acid) and improves peak shape. sielc.com |
| Elution Mode | Isocratic or Gradient | Isocratic uses a constant mobile phase composition; gradient changes composition over time for complex mixtures. nih.gov |
| Flow Rate | 0.5 - 1.5 mL/min | Determines the speed of the analysis and can affect resolution. pensoft.net |
| Detection | UV at ~240-280 nm | Monitors the eluent for the presence of the UV-absorbing thiophene ring. pensoft.netnih.gov |
| Column Temperature | Ambient or controlled (e.g., 30 °C) | Affects viscosity and retention times, ensuring reproducibility. pensoft.net |
This interactive table outlines common parameters for the RP-HPLC analysis and purification of compounds structurally related to this compound. pensoft.netnih.govsielc.com
Recrystallization and Precipitation Methods
The purification of the final compound, this compound, as well as related intermediates, is crucial for obtaining material of high purity. Recrystallization and precipitation are common techniques employed to remove impurities that may have been introduced or formed during the synthetic process. The choice of solvent and the specific conditions for these purification methods are determined by the solubility characteristics of the compound and the impurities.
Recrystallization of Thiophene Acetic Acid Derivatives:
While specific recrystallization data for this compound is not extensively detailed in publicly available literature, methods for analogous compounds provide valuable insight. For the parent compound, 2-thiopheneacetic acid, high purity is often achieved through recrystallization. One patented method describes obtaining high-purity 2-thiopheneacetic acid after its synthesis from 2-thiophene ethanol, although the specific solvent system is not disclosed. In other instances, crude 2-thiopheneacetic acid is purified by washing with toluene, which helps in removing non-polar impurities.
For more complex derivatives, mixed solvent systems are often employed. For example, certain thiophene-2-carboxylic acid derivatives have been successfully recrystallized from a mixture of methanol and water. This technique relies on dissolving the compound in a solvent in which it is soluble (methanol) and then gradually adding a solvent in which it is less soluble (water) to induce crystallization. Another common solvent for the recrystallization of thiophene derivatives is petroleum ether, which is effective for compounds with lower polarity. The selection of an appropriate solvent or solvent system is critical and is typically determined through small-scale solubility testing.
Precipitation of Carboxylic Acids:
Precipitation is another widely used technique for the purification of carboxylic acids, including those with a thiophene moiety. This method often involves the manipulation of pH. The carboxylic acid can be dissolved in an aqueous basic solution to form its more soluble salt. Insoluble impurities can then be removed by filtration. Subsequently, the acidification of the filtrate will cause the desired carboxylic acid to precipitate out of the solution, as its solubility in the acidic aqueous medium is significantly lower.
A documented procedure for the synthesis of 2-thiopheneacetic acid utilizes this principle. After hydrolysis of the preceding ester, the reaction mixture is cooled, and the pH is adjusted to approximately 1.0-1.5 with hydrochloric acid. This change in pH leads to the crystallization of the crude product. Further purification can then be achieved by subsequent recrystallization.
The table below summarizes potential solvents and conditions for the purification of thiophene acetic acid derivatives, based on established methods for analogous compounds.
| Purification Method | Compound Type | Solvent/Conditions | Typical Impurities Removed |
| Recrystallization | Thiophene-2-carboxylic acid derivatives | Methanol/Water | Polar and non-polar synthesis byproducts |
| Recrystallization | Thiophene derivatives | Petroleum Ether | Non-polar impurities |
| Washing/Slurrying | 2-Thiopheneacetic acid | Toluene | Residual starting materials and non-polar byproducts |
| Precipitation | Carboxylic acids | Aqueous Base/Acid (pH adjustment) | Non-acidic organic impurities, some inorganic salts |
| Recrystallization | Phenoxyacetic acid derivatives | Ethanol/DMF | Related aromatic impurities |
This table presents generalized purification strategies based on available data for structurally related compounds.
Advanced Spectroscopic and Structural Elucidation Studies of 2 2 Thiophen 2 Yl Ethoxy Acetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
No experimental or publicly archived ¹H NMR, ¹³C NMR, or two-dimensional NMR (COSY, HSQC, HMBC) spectra for 2-[2-(thiophen-2-yl)ethoxy]acetic acid were found. This information is critical for the definitive assignment of the proton and carbon frameworks and for establishing the connectivity within the molecule.
Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
Specific chemical shift values (δ), coupling constants (J), and multiplicity patterns for the protons in this compound are not available in the searched resources.
Carbon NMR (¹³C NMR) for Carbon Framework Elucidation
The characteristic chemical shifts for the carbon atoms, including those of the thiophene (B33073) ring, the ethoxy bridge, and the acetic acid moiety of this compound, have not been reported in the available literature.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination
Data from two-dimensional NMR experiments, which are essential for unambiguously determining the covalent bond framework by showing proton-proton (COSY) and proton-carbon (HSQC, HMBC) correlations, could not be located for this compound.
Vibrational Spectroscopy for Functional Group Identification
Detailed vibrational spectra, which are instrumental in identifying the functional groups present in a molecule, were not found for this compound.
Fourier Transform Infrared (FTIR) Spectroscopy Analysis of Characteristic Bands
No FTIR spectra detailing the characteristic absorption bands for the O-H of the carboxylic acid, the C=O of the carbonyl group, the C-O-C of the ether linkage, or the vibrations of the thiophene ring of this compound are available.
Raman Spectroscopy Applications
Information regarding the application of Raman spectroscopy to analyze the vibrational modes of this compound, which would complement FTIR data, is not present in the public domain.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry serves as a critical tool for determining the molecular weight and probing the structural integrity of a molecule through its fragmentation patterns under ionization.
High-resolution mass spectrometry is instrumental in assigning an exact mass to a molecule, which in turn allows for the unambiguous determination of its elemental composition. For this compound, with a molecular formula of C8H10O3S, the theoretical exact mass can be calculated with high precision. This technique is crucial for confirming the identity of the synthesized compound, distinguishing it from potential isomers or impurities. While specific experimental HRMS data for this compound is not widely published, the analysis of various thiophene derivatives by HRMS has been successfully applied for their characterization. fao.orgacs.org
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C8H10O3S |
| Theoretical Monoisotopic Mass | 186.0351 u |
| Theoretical Average Mass | 186.219 g/mol |
Note: The theoretical exact mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, ³²S).
The fragmentation of a molecule in a mass spectrometer provides a veritable fingerprint, offering insights into its structural components. For this compound, the fragmentation pathway would likely be initiated by the ionization of the molecule. The fragmentation patterns of carboxylic acids are well-documented, often involving the loss of the hydroxyl group (M-17) or the entire carboxyl group (M-45). libretexts.org In the case of ethanoic acid, prominent fragments include [CH3CO]+ (m/z 43) and [COOH]+ (m/z 45). docbrown.info
For the title compound, several key fragmentation pathways can be postulated:
Cleavage of the carboxylic acid group: Loss of the –COOH group would result in a fragment with a mass-to-charge ratio (m/z) corresponding to the [M-45]+ ion.
Alpha-cleavage adjacent to the ether oxygen: Fragmentation of the C-C bond next to the ether oxygen is a common pathway for ethers.
Fragmentation of the thiophene ring: The stable aromatic thiophene ring may remain intact as a major fragment.
McLafferty rearrangement: If applicable, this rearrangement could lead to characteristic neutral losses.
A proposed fragmentation scheme would involve initial bond cleavages at the ethoxy acetic acid chain, given its higher flexibility and the presence of heteroatoms that can stabilize charge.
Table 2: Plausible Mass Fragments of this compound
| Proposed Fragment Ion | m/z (Nominal) | Description |
| [C8H10O3S]•+ | 186 | Molecular Ion |
| [C7H9O S]+ | 141 | Loss of COOH |
| [C6H7S]+ | 111 | Thiophen-2-ylethyl cation |
| [C4H3S]+ | 83 | Thienyl cation |
Electronic Spectroscopy for Conjugation and Electronic Transitions
Electronic spectroscopy, encompassing UV-Vis and fluorescence techniques, provides information on the electronic structure and conjugation within a molecule.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. The absorption spectrum of thiophene itself exhibits a strong band around 235 nm. nii.ac.jpresearchgate.net When substituents are added to the thiophene ring, the position and intensity of this absorption band can shift, depending on the nature of the substituent and its effect on the conjugated π-system. nii.ac.jp Increasing the number of thiophene units in a conjugated system leads to a red-shift in the absorption spectra. wiley.com For this compound, the presence of the ethoxy acetic acid group is not expected to significantly extend the conjugation of the thiophene ring. Therefore, the UV-Vis spectrum would likely show a primary absorption band characteristic of a substituted thiophene, potentially with a slight shift compared to unsubstituted thiophene.
Fluorescence is the emission of light from a molecule after it has absorbed light. While thiophene itself is weakly fluorescent, many of its derivatives exhibit significant fluorescence. rsc.org The fluorescence properties of thiophene-based materials are highly dependent on their molecular structure, with factors such as conjugation length and the presence of electron-donating or withdrawing groups playing a crucial role. rsc.orgresearchgate.net The incorporation of thiophene into copolymeric materials is a common strategy to enhance fluorescence. rsc.org For this compound, fluorescence studies would reveal whether the compound is emissive and provide insights into its excited state dynamics. The fluorescence quantum yield and lifetime would be key parameters to determine its potential for applications in materials science.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. For a thiophene carboxylic acid derivative, the crystal structure is often stabilized by hydrogen bonding interactions between the carboxylic acid groups of adjacent molecules, frequently forming centrosymmetric dimers. nih.gov
In the solid state of this compound, it is anticipated that the carboxylic acid groups would engage in strong O-H···O hydrogen bonds, leading to the formation of dimers or extended chains. The packing of these units would then be governed by weaker van der Waals forces and potentially other non-covalent interactions involving the thiophene ring and the ethoxy chain. The determination of the crystal structure would provide invaluable information on the supramolecular assembly and the conformation of the flexible ethoxy acetic acid side chain.
Crystal System and Space Group Analysis
No published crystallographic studies were identified for this compound. As a result, information regarding its crystal system and space group is not available.
Bond Lengths, Bond Angles, and Torsional Angles
Without a determined crystal structure, the experimental bond lengths, bond angles, and torsional angles for this compound cannot be provided. Computational chemistry could offer theoretical predictions for these parameters, but no such studies were found for this specific compound.
Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
While the molecular structure of this compound suggests the potential for intermolecular interactions such as hydrogen bonding via the carboxylic acid group and π-stacking involving the thiophene ring, no specific studies detailing these interactions have been published. General principles of physical chemistry indicate that hydrogen bonding is a significant force in the self-assembly of molecules containing hydroxyl and carbonyl groups. rsc.orguva.esnih.govresearchgate.net Similarly, the aromatic thiophene ring is capable of engaging in π-π stacking interactions. rsc.orguva.esnih.govresearchgate.netnih.gov However, without experimental or detailed computational analysis, a specific description of these interactions in the solid state of this compound cannot be accurately presented.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior
A search for thermal analysis data, specifically from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), for this compound yielded no results. Consequently, information on the thermal stability, decomposition profile, and phase transition behavior of this compound is not available.
Theoretical and Computational Investigations of 2 2 Thiophen 2 Yl Ethoxy Acetic Acid
Quantum Chemical Calculations (DFT) for Electronic Structure and Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful computational tools for investigating the electronic structure and properties of molecules. mdpi.com For a molecule like 2-[2-(Thiophen-2-YL)ethoxy]acetic acid, DFT can predict its three-dimensional structure, reactivity, and various spectroscopic properties with a high degree of accuracy, providing insights that are complementary to experimental data. researchgate.netnih.gov The B3LYP functional is a commonly used hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules. researchgate.net
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule such as this compound, which possesses several rotatable single bonds in its ethoxyacetic acid chain, multiple conformations can exist.
Conformational analysis would systematically explore the potential energy landscape by rotating these bonds to identify all stable conformers and the transition states that separate them. This analysis is crucial as the molecule's biological activity and physical properties are often dictated by its preferred shape. The calculations would yield the optimized bond lengths, bond angles, and dihedral angles for the most stable conformer, providing a detailed structural blueprint. For thiophene (B33073) derivatives, theoretical calculations have been shown to provide structural parameters that are in good agreement with experimental data. nih.gov
Table 1: Illustrative Optimized Geometric Parameters for the Most Stable Conformer of this compound Note: These are hypothetical values typical for such structural motifs.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C=O (carbonyl) | 1.21 Å |
| Bond Length | C-O (carboxyl) | 1.35 Å |
| Bond Length | C-S (thiophene) | 1.72 Å |
| Bond Angle | O=C-O (carboxyl) | 124.5° |
| Bond Angle | C-S-C (thiophene) | 92.2° |
| Dihedral Angle | C-C-O-C (ethoxy) | ~180° (anti-periplanar) |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, being the innermost empty orbital, acts as an electron acceptor (electrophile). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower stability. semanticscholar.org For this compound, the HOMO is expected to be predominantly localized on the electron-rich thiophene ring, while the LUMO would likely be distributed across both the thiophene ring and the electron-withdrawing carboxylic acid moiety.
Table 2: Illustrative FMO Energies and Reactivity Indices Note: These are hypothetical values based on typical calculations for similar molecules.
| Parameter | Value (eV) | Implication |
|---|---|---|
| EHOMO | -6.5 | Electron-donating ability |
| ELUMO | -1.8 | Electron-accepting ability |
| Energy Gap (ΔE) | 4.7 | High kinetic stability, moderate reactivity |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, which is invaluable for predicting sites of electrophilic and nucleophilic attack. nih.govpearson.com The map is colored based on the electrostatic potential on the molecule's surface: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net
For this compound, an MEP map would be expected to show the most negative potential (red/yellow) concentrated around the oxygen atoms of the carboxylic acid and the ether linkage, as well as the sulfur atom of the thiophene ring. These sites represent the primary centers for interaction with electrophiles. Conversely, the most positive potential (blue) would be located on the acidic hydrogen of the carboxyl group, identifying it as the most probable site for deprotonation or attack by a nucleophile.
Global and Local Reactivity Descriptors
To quantify the insights from FMO and MEP analyses, a range of global and local reactivity descriptors can be calculated using DFT. nih.gov
Global descriptors describe the reactivity of the molecule as a whole. Key global descriptors include:
Chemical Hardness (η): Resistance to change in electron distribution. Calculated as (ELUMO - EHOMO) / 2.
Chemical Softness (S): The reciprocal of hardness (1/η), indicating a molecule's polarizability.
Electronegativity (χ): The power of a molecule to attract electrons. Calculated as -(ELUMO + EHOMO) / 2.
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge. Calculated as μ²/2η (where μ ≈ -χ).
Local descriptors , such as Fukui functions , pinpoint the most reactive sites within the molecule. The condensed Fukui function indicates the reactivity of each atom:
f+: For nucleophilic attack (where a nucleophile will attack).
f-: For electrophilic attack (where an electrophile will attack).
f0: For radical attack.
For this compound, these calculations would likely identify specific carbon atoms on the thiophene ring and the carbonyl oxygen as key reactive centers. nih.gov
Table 3: Illustrative Global and Local Reactivity Descriptors Note: These are hypothetical calculated values.
| Descriptor | Value | Type |
|---|---|---|
| Hardness (η) | 2.35 eV | Global |
| Softness (S) | 0.43 eV⁻¹ | Global |
| Electronegativity (χ) | 4.15 eV | Global |
| Electrophilicity Index (ω) | 3.67 eV | Global |
| Fukui Function (f⁺) on Carbonyl Carbon | 0.15 | Local |
| Fukui Function (f⁻) on Thiophene C5 | 0.12 | Local |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines intramolecular delocalization, charge transfer, and hyperconjugative interactions by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. nih.gov The stabilization energy (E(2)) associated with these interactions quantifies their significance.
Table 4: Illustrative NBO Analysis of Key Donor-Acceptor Interactions Note: These are hypothetical values representing plausible interactions.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) S (Thiophene) | π(C-C) (Thiophene) | 18.5 |
| LP(2) O (Carbonyl) | σ(C-C) (Acetic Acid) | 5.2 |
| LP(1) O (Ether) | σ*(C-C) (Ethoxy) | 4.8 |
Reaction Mechanism Studies Using Computational Methods
Computational methods are instrumental in elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. This allows for the calculation of activation energies, which are critical for understanding reaction rates and feasibility.
For this compound, such studies could be applied to various processes:
Synthesis: Modeling the steps of its synthesis could help optimize reaction conditions and yields. nih.gov
Metabolism: Investigating potential metabolic pathways, such as oxidation or esterification, by modeling its interaction with enzymes.
Chemical Reactions: Studying its reactivity in reactions like cyclization or polymerization to predict potential products and understand the underlying mechanisms. nih.gov
Currently, there are no specific computational studies on the reaction mechanisms of this compound available in the reviewed literature. A detailed analysis would require a specific reaction to be defined and modeled.
Transition State Characterization for Key Reactions
Computational chemistry allows for the precise characterization of transition states, which are the highest energy points along a reaction pathway. For this compound, density functional theory (DFT) calculations are often employed to model reactions such as its esterification or deprotonation. In a typical study, the geometry of the transition state is optimized, revealing critical bond-breaking and bond-forming distances and angles. For instance, in a modeled acid-catalyzed esterification reaction, the transition state would feature an elongated C-O bond in the carboxylic acid group and a partially formed bond with the incoming alcohol molecule. Imaginary vibrational frequencies calculated for this geometry confirm it as a true first-order saddle point on the potential energy surface.
Table 1: Hypothetical Transition State Geometrical Parameters for the Esterification of this compound
| Parameter | Description | Value (Å or °) |
|---|---|---|
| r(C-OH) | Length of the breaking carboxylic C-OH bond | 1.85 Å |
| r(C-OR') | Length of the forming C-OR' bond with methanol (B129727) | 1.92 Å |
| ∠(O=C-OH) | Angle of the carboxylic group | 115.5° |
Note: The data in this table is representative of typical computational results for esterification and serves as an illustrative example.
Energy Profiles and Kinetic Parameters
The calculation of reaction energy profiles provides a quantitative understanding of the thermodynamics and kinetics of a chemical process. By mapping the potential energy of the system as a function of the reaction coordinate, key parameters can be extracted. The activation energy (Ea), which is the energy difference between the reactants and the transition state, is a crucial determinant of the reaction rate. For a reaction involving this compound, computational models can predict these barriers.
For example, the energy profile for the rotation around the C-C bond of the ethoxy linker can be calculated. This reveals the energy barriers separating different conformational isomers (conformers). Such calculations help in understanding the molecule's flexibility and the relative populations of different conformers at thermal equilibrium.
Table 2: Calculated Kinetic Parameters for a Hypothetical Reaction
| Parameter | Description | Calculated Value |
|---|---|---|
| ΔE | Reaction Energy | -15.2 kcal/mol |
| Ea | Activation Energy | +25.8 kcal/mol |
Note: This data is illustrative of typical parameters obtained from DFT calculations for a generic organic reaction.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation
Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules over time, including their conformational changes and interactions with the surrounding environment.
Solvent Effects on Molecular Structure and Dynamics
The solvent environment can have a profound impact on the structure and dynamics of this compound. MD simulations in explicit solvent models (e.g., boxes of water, dimethyl sulfoxide, or chloroform (B151607) molecules) can reveal how solvent interactions influence the molecule's preferred conformation. In a polar protic solvent like water, simulations would likely show the formation of stable hydrogen bonds between the solvent and the carboxylic acid group. This interaction can stabilize more extended conformations of the molecule. In contrast, in a non-polar solvent, intramolecular interactions might become more dominant, favoring more compact or folded structures. Analysis of radial distribution functions (RDFs) from these simulations can quantify the structuring of solvent molecules around specific functional groups, such as the thiophene sulfur atom or the ether oxygen.
Binding Site Interaction Dynamics (without clinical data)
MD simulations are instrumental in understanding how a ligand like this compound interacts with a biological target, such as a protein's binding pocket. After an initial docking pose is determined, MD simulations can track the stability of this pose and characterize the dynamic nature of the interactions over nanoseconds or longer. These simulations can identify key amino acid residues that form persistent hydrogen bonds, hydrophobic contacts, or electrostatic interactions with the ligand. Analysis of the ligand's root-mean-square deviation (RMSD) can indicate the stability of its binding mode, while root-mean-square fluctuation (RMSF) analysis of the protein can show how ligand binding affects the flexibility of the binding site.
Advanced Theoretical Approaches
To gain deeper insight into the electronic structure and bonding of this compound, advanced quantum chemical analysis methods are used.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are methods used to analyze the electron density of a molecule, providing a clear picture of chemical bonding and electron pairs. An ELF analysis of this compound would reveal basins of high electron localization corresponding to core electrons, covalent bonds, and lone pairs. For example, distinct basins would be observed for the C-S and C-C bonds within the thiophene ring, the C-O bonds of the ether and carboxylic acid groups, and the lone pairs on the oxygen and sulfur atoms. The shape and population of these basins provide quantitative information about the nature of the bonds (e.g., their degree of covalency or polarity). LOL analysis provides a complementary view, often with sharper and more distinct delineations of bonding regions.
Table 3: Illustrative ELF Basin Population Analysis
| Basin Type | Location | Integrated Electron Density (e⁻) |
|---|---|---|
| V(O1, C1) | Carbonyl C=O bond | 3.15 e⁻ |
| V(O2) | Hydroxyl oxygen lone pairs | 2.88 e⁻ (each) |
| V(S, C5) | Thiophene S-C bond | 2.10 e⁻ |
Note: The data represents typical values obtained from quantum chemical calculations and is for illustrative purposes.
Non-Linear Optical (NLO) Properties Prediction
Theoretical investigations into the non-linear optical (NLO) properties of organic molecules are crucial for the development of new materials for optoelectronic applications. While direct computational studies on this compound are not extensively documented in the literature, its structural components, particularly the thiophene ring, provide a basis for predicting potential NLO activity. The thiophene moiety is a well-known electron-rich π-conjugated system, a key feature in molecules designed for NLO applications. asianjournalofphysics.com The delocalized π-electrons in the thiophene ring can be easily polarized by an external electric field, such as that from an intense laser, leading to non-linear optical responses. asianjournalofphysics.com
The NLO properties of materials are related to their molecular hyperpolarizability (β). mdpi.com Thiophene-containing chromophores have been synthesized and shown to possess promising NLO properties. researchgate.netrsc.org For instance, studies on trans 2-(thiophen-2-yl)vinyl heteroaromatic iodides have demonstrated significant NLO response, with high molecular hyperpolarizability values. researchgate.netrsc.org The presence of both donor and acceptor groups attached to a π-conjugated system can enhance these properties. In this compound, the thiophene ring acts as the π-conjugated bridge and a potential electron donor, while the carboxylic acid group possesses electron-withdrawing characteristics. This donor-π-acceptor (D-π-A) type structure is a common motif for enhancing NLO responses.
Computational chemistry methods, such as Density Functional Theory (DFT), are often employed to predict the NLO properties of molecules. These calculations can determine parameters like the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). For this compound, a theoretical investigation would likely focus on calculating these values to estimate its potential for applications like second-harmonic generation (SHG). mdpi.com The predicted NLO properties of related thiophene derivatives underscore the potential of this class of compounds.
| Compound Class | Key Structural Features | Observed/Predicted NLO Property | Potential Application |
|---|---|---|---|
| Thiophene-vinyl heteroaromatic iodides | Thiophene ring, π-conjugated vinyl bridge, heteroaromatic acceptor | High first hyperpolarizability (β) values reported. researchgate.netrsc.org | Second Harmonic Generation (SHG). researchgate.netrsc.org |
| Generic D-π-A Thiophene Systems | Electron donor, thiophene π-bridge, electron acceptor | Enhanced molecular hyperpolarizability. asianjournalofphysics.com | Optical limiting, information processing. asianjournalofphysics.com |
| This compound (Predicted) | Thiophene π-system (donor), ethoxy spacer, acetic acid (acceptor) | Potential for non-zero hyperpolarizability (β). | Optoelectronics. |
Cheminformatics and Data Mining for Structure-Activity Relationship (SAR)
Cheminformatics and data mining are powerful tools for elucidating Structure-Activity Relationships (SAR), which are essential for rational drug design and materials science. For this compound, these computational approaches can be used to predict its biological activities and guide the synthesis of more potent and selective analogs.
A pertinent example of this approach involves a scaffold very similar to the target compound: 2-(thiophen-2-yl)acetic acid. This structure was identified as a suitable chemical platform for developing inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key target in inflammation and cancer therapy. frontiersin.orgnih.gov Researchers employed a pipeline involving virtual fragment screening and molecular modeling to identify and optimize lead compounds. frontiersin.orgnih.gov
In such studies, a library of virtual compounds based on the core scaffold is created. These compounds are then docked into the active site of the biological target (e.g., the mPGES-1 enzyme). The binding poses and interaction energies are calculated to predict the affinity of each compound. nih.gov Data mining of the results helps identify key structural features and molecular interactions that govern the activity.
For the 2-(thiophen-2-yl)acetic acid derivatives targeting mPGES-1, molecular docking studies revealed specific interactions between the compounds and amino acid residues in the enzyme's catalytic pocket. nih.gov The analysis showed that the 2-(thiophen-2-yl)acetic acid portion establishes crucial van der Waals contacts with residues such as Gly35, Leu39, and Phe44, while other parts of the molecules form π-π stacking interactions with residues like Tyr130. nih.gov
This type of cheminformatics analysis provides a detailed SAR map. For instance, it can reveal how different substituents on the thiophene ring or modifications to the acetic acid side chain affect binding affinity and selectivity. This knowledge allows for the data-driven design of new derivatives with improved properties. Applying a similar cheminformatics workflow to this compound could predict its potential biological targets and provide a roadmap for SAR-guided optimization.
| Compound Series | Computational Method | Key Findings / Interactions | Implication for SAR |
|---|---|---|---|
| 4-phenyl-(thiophen-2-yl)acetic acid derivatives (2a-f) | Molecular Docking, Virtual Screening | Van der Waals contacts with Gly35, Leu39, Phe44; π-π interactions with Tyr130 in the mPGES-1 active site. nih.gov | Identifies the thiophene-acetic acid moiety as a key pharmacophore for binding. nih.gov |
| Thiophene-thiazole derivatives | Molecular Docking, DFT | Binding affinity against bacterial enzymes correlated with structural modifications. researchgate.net | Demonstrates the utility of docking to predict antibacterial activity for thiophene-based compounds. researchgate.net |
| 2-Phenylaminophenylacetic acid derivatives | Cytotoxicity testing, COX inhibition assays | Structural changes, particularly lipophilicity and halogenation, have a pronounced effect on cytotoxicity and COX-2 selectivity. researchgate.net | Highlights the importance of specific substituents in defining both the activity and toxicity profiles. researchgate.net |
Chemical Reactivity and Derivatization Pathways of 2 2 Thiophen 2 Yl Ethoxy Acetic Acid
Functional Group Transformations of the Carboxylic Acid Moiety
The carboxylic acid group is a cornerstone of organic synthesis, offering numerous pathways for modification. The ethoxy spacer between the thiophene (B33073) ring and the acetic acid moiety provides a degree of electronic insulation, meaning the thiophene ring has a minimal inductive effect on the acidity and reactivity of the carboxyl group. Consequently, it undergoes reactions typical of aliphatic carboxylic acids.
The conversion of the carboxylic acid to esters and amides is a fundamental derivatization strategy. These reactions replace the acidic hydroxyl group with an alkoxy (-OR) or amino (-NRR') group, respectively, which can alter the molecule's polarity, solubility, and biological interactions.
Esterification is commonly achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and product formation is typically driven by removing water or using an excess of the alcohol.
Amidation generally requires activation of the carboxylic acid, as direct reaction with an amine is often slow and requires high temperatures. Common methods involve converting the carboxylic acid to a more reactive acyl chloride or using coupling agents. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert the acid to the corresponding acyl chloride, which readily reacts with a primary or secondary amine to form the amide. Alternatively, peptide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amide bond formation under milder conditions by forming a reactive O-acylisourea intermediate.
| Reaction Type | Reagents | Product |
| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | 2-[2-(Thiophen-2-yl)ethoxy]acetate ester |
| Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂2. Amine (RNH₂) | N-substituted 2-[2-(Thiophen-2-yl)ethoxy]acetamide |
| Amidation (Coupling) | Amine (RNH₂), Coupling Agent (e.g., DCC, EDC) | N-substituted 2-[2-(Thiophen-2-yl)ethoxy]acetamide |
The carboxylic acid moiety can be reduced to a primary alcohol, yielding 2-[2-(thiophen-2-yl)ethoxy]ethanol. This transformation removes the carbonyl group and can significantly change the compound's physical and chemical properties. This reduction requires powerful reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids.
The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄), typically used in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds via a lithium carboxylate salt intermediate and requires a subsequent aqueous workup to protonate the resulting alkoxide and liberate the alcohol. Other strong reducing agents, such as borane (B79455) (BH₃) complexes (e.g., BH₃·THF), can also be used and sometimes offer better selectivity in the presence of other reducible functional groups.
| Reaction Type | Reagents | Product |
| Reduction | 1. Lithium Aluminum Hydride (LiAlH₄)2. H₂O/H⁺ workup | 2-[2-(Thiophen-2-yl)ethoxy]ethanol |
| Reduction | 1. Borane (BH₃·THF)2. H₂O/H⁺ workup | 2-[2-(Thiophen-2-yl)ethoxy]ethanol |
The carbon atom adjacent to the carboxyl group (the α-carbon) in 2-[2-(thiophen-2-yl)ethoxy]acetic acid contains two hydrogen atoms that can be substituted with halogens. The classic method for this transformation is the Hell-Volhard-Zelinsky (HVZ) reaction. youtube.com This reaction allows for the selective bromination or chlorination at the α-position.
The HVZ reaction typically involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). youtube.com PBr₃ first converts a small amount of the carboxylic acid into an acyl bromide. This acyl bromide can then enolize more readily than the parent carboxylic acid. The enol form acts as a nucleophile, attacking a molecule of Br₂ to yield the α-bromo acyl bromide. This intermediate can then undergo exchange with the starting carboxylic acid to form the α-bromo carboxylic acid product and regenerate the acyl bromide catalyst. The reaction can be controlled to introduce one or two bromine atoms at the α-carbon. A subsequent aqueous workup completes the reaction. youtube.com
| Reaction Type | Reagents | Product |
| α-Bromination (HVZ) | 1. Br₂, PBr₃ (cat.)2. H₂O | 2-Bromo-2-[2-(thiophen-2-yl)ethoxy]acetic acid |
Reactions Involving the Thiophene Ring
The thiophene ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution (EAS). wikipedia.orgmdpi.com Compared to benzene (B151609), it is significantly more reactive. pearson.com The substituent at the 2-position, -CH₂CH₂OCH₂COOH, is an alkyl-type group, which is generally activating and directs incoming electrophiles to the ortho and para positions. In the case of the thiophene ring, this corresponds to the 3- and 5-positions. Due to steric hindrance from the substituent at the 2-position, electrophilic attack is strongly favored at the 5-position.
EAS reactions allow for the introduction of a wide variety of functional groups onto the thiophene ring, almost exclusively at the 5-position for 2-substituted thiophenes. researchgate.net The mechanism involves the attack of an electrophile by the π-system of the thiophene ring to form a positively charged intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com
Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a solvent like acetic acid or THF. These reactions are often rapid and highly regioselective for the 5-position.
Nitration: Nitration can be accomplished using a mixture of nitric acid and sulfuric acid, although milder reagents such as acetyl nitrate (B79036) are often preferred to avoid oxidation of the sensitive thiophene ring.
Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄). nih.gov This is a robust method for forming a new carbon-carbon bond and is highly selective for the 5-position.
| EAS Reaction | Reagents | Expected Major Product |
| Bromination | N-Bromosuccinimide (NBS) | 2-[2-(5-Bromothiophen-2-yl)ethoxy]acetic acid |
| Nitration | HNO₃ / H₂SO₄ (mild conditions) | 2-[2-(5-Nitrothiophen-2-yl)ethoxy]acetic acid |
| Acylation | Acetyl Chloride (CH₃COCl), AlCl₃ | 2-[2-(5-Acetylthiophen-2-yl)ethoxy]acetic acid |
The C-H bonds on the thiophene ring can be deprotonated by strong bases, a process known as metalation. researchgate.net The most acidic proton on a 2-substituted thiophene is at the 5-position. Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures results in the formation of a 5-lithiated thiophene species. researchgate.net
This organometallic intermediate is a powerful nucleophile and can be used in a variety of subsequent reactions. For instance, it can be quenched with an electrophile (e.g., CO₂ to form a carboxylic acid, or an aldehyde/ketone to form an alcohol). More significantly, it can serve as a nucleophilic partner in transition-metal-catalyzed cross-coupling reactions. researchgate.net
For example, the 5-lithiated species can be transmetalated to other metals (e.g., using ZnCl₂, MgBr₂, or B(OR)₃) to generate organozinc, organomagnesium (Grignard), or organoboron (boronic acid/ester) reagents. These reagents are key components in powerful C-C bond-forming reactions like the Negishi, Kumada, and Suzuki couplings, respectively. nih.gov These reactions allow for the coupling of the thiophene ring at the 5-position with various aryl, heteroaryl, or vinyl halides, providing a powerful tool for complex molecule synthesis. researchgate.net
| Reaction Sequence | Reagents | Intermediate/Product |
| Metalation | n-Butyllithium (n-BuLi) | 5-Lithio-2-[2-(thiophen-2-yl)ethoxy]acetic acid derivative |
| Suzuki Coupling | 1. n-BuLi, then B(OiPr)₃2. Aryl-Br, Pd Catalyst | 5-Aryl-2-[2-(thiophen-2-yl)ethoxy]acetic acid derivative |
| Stille Coupling | 1. n-BuLi, then Me₃SnCl2. Aryl-Br, Pd Catalyst | 5-Aryl-2-[2-(thiophen-2-yl)ethoxy]acetic acid derivative |
Ring Modification and Annulation Strategies
The thiophene ring within the this compound structure serves as a versatile platform for further chemical modifications, including the construction of fused-ring systems through annulation reactions. These strategies are critical for developing complex heterocyclic architectures, which are often explored for applications in materials science and medicinal chemistry.
One common approach involves the cyclization of precursors derived from the thiophene core. For instance, methodologies used for the synthesis of thieno[3,2-b]thiophenes can be adapted. This typically involves the preparation of a key intermediate, such as a 1-(thiophene-3-ylthio)alkan-2-one, which then undergoes ring formation. nih.gov While the starting material in this example is 3-bromothiophene, similar principles can be applied to functionalized derivatives of this compound, where reactions are directed at the 3 and 4 positions of the thiophene ring to build an adjacent thiophene ring.
Another advanced strategy is the creation of complex polycyclic aromatic compounds like helicenes. beilstein-journals.org The synthesis of thiophene-based S-shaped double helicenes has been achieved through regioselective double oxidative photocyclization. beilstein-journals.org This key step highlights the potential for the thiophene moiety in the title compound to participate in intramolecular cyclization reactions when appropriately substituted with vinyl groups or other reactive functionalities, leading to rigid, conjugated, and chiral superstructures.
Ring closure reactions represent an alternative to cross-coupling methods for creating fused systems. nih.gov These strategies form the new ring in the final step of the synthesis. Examples include the cyclization of 1,4-diketones substituted with thiophene rings or the cyclization of 1,3-diynes to form a central thiophene ring, linking two existing thiophene units. nih.gov These methods could be conceptually applied to bifunctional derivatives of this compound to generate novel annulated products.
Modifications at the Ether Linkage
The ether linkage in this compound is a key structural feature that can also be a target for chemical modification. Both the cleavage of the existing bond and its formation are fundamental reactions in synthetic organic chemistry.
Cleavage and Formation of the Ether Bond
Ether Bond Cleavage: Ethers are generally characterized by their high chemical stability, making the cleavage of the C-O bond challenging without specific reagents or harsh conditions. wikipedia.org The most common method for ether cleavage is through an acid-catalyzed nucleophilic substitution reaction. wikipedia.orglibretexts.org Strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), are typically employed. masterorganicchemistry.commasterorganicchemistry.com
The reaction mechanism depends on the structure of the ether. youtube.com For a primary ether like this compound, the cleavage would likely proceed via an SN2 mechanism. libretexts.orgmasterorganicchemistry.com The process begins with the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com Subsequently, the halide anion (e.g., I⁻ or Br⁻) acts as a nucleophile, attacking the less sterically hindered carbon atom adjacent to the oxygen, resulting in the cleavage of the C-O bond. libretexts.org
Reaction: this compound + HX → 2-(Thiophen-2-yl)ethanol + X-CH₂-COOH (where X = Br, I)
Ether Bond Formation: The Williamson ether synthesis is a widely used and versatile method for preparing ethers, including unsymmetrical ones like this compound. masterorganicchemistry.commiracosta.edu This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. masterorganicchemistry.com
For the synthesis of the title compound, two primary retrosynthetic pathways can be envisioned:
Pathway A: Reaction of the sodium or potassium salt of 2-(thiophen-2-yl)ethanol (the alkoxide) with a haloacetic acid derivative like sodium chloroacetate.
Pathway B: Reaction of the sodium or potassium salt of glycolic acid with 2-(2-haloethyl)thiophene.
Given that the Williamson synthesis works best with primary alkyl halides to minimize competing elimination reactions, Pathway A is generally preferred. miracosta.edu The reaction involves deprotonating the alcohol (2-(thiophen-2-yl)ethanol) with a strong base (e.g., NaH, KOH) to form the nucleophilic alkoxide, which then displaces the halide from the chloroacetic acid. miracosta.edu
| Reaction Type | Typical Reagents | Mechanism | Products from Title Compound | Reference |
|---|---|---|---|---|
| Cleavage | HBr, HI (strong acids) | SN2 | 2-(Thiophen-2-yl)ethanol and Haloacetic acid | wikipedia.orglibretexts.orgmasterorganicchemistry.com |
| Formation (Williamson) | Alkoxide + Primary Alkyl Halide (e.g., 2-(Thiophen-2-yl)ethoxide + Chloroacetic acid) | SN2 | This compound | masterorganicchemistry.commiracosta.edu |
Introduction of Other Heteroatoms
Replacing the ether oxygen with other heteroatoms, such as sulfur or nitrogen, can lead to the synthesis of structurally related thioether or amine analogues, which may exhibit different chemical and biological properties.
Thioether Analogues (S-substitution): The synthesis of a thioether analogue, 2-{[2-(thiophen-2-yl)ethyl]sulfanyl}acetic acid, can be achieved via a nucleophilic substitution reaction similar to the Williamson ether synthesis. The key nucleophile would be the thiolate anion derived from 2-(thiophen-2-yl)ethanethiol. This thiolate can be reacted with a haloacetic acid to form the C-S bond. The synthesis of thiophene compounds containing a thioether linkage, such as 1-(thiophene-3-ylthio)alkan-2-ones, demonstrates the feasibility of forming such C-S-C bonds attached to a thiophene core. nih.gov
Amine Analogues (N-substitution): An amine analogue, such as 2-{[2-(thiophen-2-yl)ethyl]amino}acetic acid, can be prepared through several synthetic routes. One common method is the reductive amination of thiophene-2-acetaldehyde with an amino acid like glycine (B1666218) or its ester. Alternatively, direct N-alkylation of an amino acid ester with 2-(2-haloethyl)thiophene can yield the desired product. Synthetic methods for producing derivatives of [2-(2-aminoethoxy)ethoxy]acetic acid often involve steps like converting an alcohol to a chloro derivative, followed by substitution with an azide (B81097) and subsequent reduction, which could be adapted for this purpose. google.com
Preparation of Precursor Molecules and Intermediates
The synthesis of complex molecules like this compound relies on the efficient preparation of key precursor molecules and building blocks.
Synthesis of Building Blocks for Complex Architectures
The primary precursors for the title compound are based on the thiophene-2-yl-ethyl moiety and the acetic acid side chain.
Synthesis of 2-Thiophene Acetic Acid and Related Precursors: 2-Thiophene acetic acid itself is a fundamental building block. Various synthetic methods have been developed for its production.
One industrial method involves using thiophene as a raw material, which undergoes chlorination, iodination, and condensation with diethyl malonate, followed by hydrolysis and decarboxylation to yield the final product. google.com
Another approach starts from 2-thiophene ethanol (B145695), which is directly oxidized to 2-thiophene acetic acid. google.com
Other reported syntheses start from 2-acetylthiophene, which can be converted to the target acid via the Willgerodt rearrangement or through oxidation rearrangement with lead acetate. google.com
Synthesis of Functionalized Thiophene Building Blocks: For creating more complex architectures, functionalized thiophene precursors are essential. Halogenated thiophenes are particularly valuable as they can participate in a wide range of cross-coupling reactions.
Halogenated Thiophenes: Efficient routes to halogenated 2-thiophenecarboxylic acid derivatives, such as 4-bromo-3-methyl-2-thiophenecarbonyl chloride, have been developed. beilstein-journals.org These syntheses often involve regioselective bromination of commercially available methylthiophenes followed by the introduction of the carboxylic acid functionality via Grignard reaction/carbonation or palladium-catalyzed carbonylation. beilstein-journals.org
Suzuki-Miyaura Cross-Coupling: Brominated thiophene acetic acids, like (4-bromo-thiophen-2-yl)-acetic acid, are excellent substrates for Suzuki-Miyaura cross-coupling reactions. nih.govfrontiersin.org This allows for the straightforward introduction of various aryl groups at specific positions on the thiophene ring, providing a powerful tool for generating molecular diversity. nih.govfrontiersin.org
| Precursor/Building Block | Synthetic Method Example | Key Reagents | Reference |
|---|---|---|---|
| 2-Thiophene Acetic Acid | From Thiophene | Thiophene, Diethyl malonate, NaOH, HCl | google.com |
| 2-Thiophene Acetic Acid | From 2-Thiophene Ethanol | Oxidizing agent | google.com |
| 4-Bromo-3-methyl-2-thiophenecarboxylic acid | From 3-Methylthiophene | NBS (N-Bromosuccinimide), Br₂, Zn, CO₂ | beilstein-journals.org |
| 4-Aryl-(thiophen-2-yl)acetic acid derivatives | From (4-bromo-thiophen-2-yl)-acetic acid | Arylboronic acids, Pd catalyst | nih.gov |
Regioselective Functionalization Strategies
Controlling the position of substitution on the thiophene ring is crucial for the rational design and synthesis of complex derivatives. The inherent reactivity of the thiophene ring favors electrophilic substitution at the 2- and 5-positions. However, regioselective strategies allow for functionalization at the less reactive 3- and 4-positions.
One powerful approach is the use of a directing group. For example, a pH-sensitive directing group can be employed to control C-H activation pathways. nih.gov This allows for the sequential and regioselective introduction of substituents, providing access to 2,3,4- and 2,4,5-substituted thiophenes. nih.gov By attaching such a directing group to the acetic acid moiety of the title compound, it would be possible to direct functionalization (e.g., arylation) to the C3 position of the thiophene ring.
In the context of building larger, annulated systems, regioselectivity is also paramount. The synthesis of thiophene-based helicenes via double oxidative photocyclization demonstrates a high degree of regiocontrol, leading to specific isomers. beilstein-journals.org The development of catalytic asymmetric methods for the functionalization and dearomatization of thiophenes further expands the toolbox for creating chiral, highly substituted thiophene-containing molecules with precise stereochemical and regiochemical control. rsc.org These advanced strategies underscore the potential for selectively modifying the thiophene core of this compound to access a wide array of complex and well-defined chemical structures.
Supramolecular Chemistry Aspects
The supramolecular chemistry of this compound is an area that, based on available information, has not been experimentally investigated. In principle, the molecule possesses structural features that could lead to the formation of higher-order structures through non-covalent interactions. These features include the thiophene ring, which can participate in π-π stacking interactions, the ether linkage, and the carboxylic acid group, which is a strong candidate for forming robust hydrogen bonds. The interplay of these interactions would govern the formation of any supramolecular assemblies.
Host-Guest Chemistry with this compound
Specific studies on the host-guest chemistry involving this compound as either a host or a guest molecule are not present in the available literature. For it to act as a guest, the molecule could potentially be encapsulated within larger host molecules like cyclodextrins, calixarenes, or other synthetic macrocycles. The binding would likely be driven by a combination of hydrophobic interactions (with the thiophene and ethyl groups fitting into a nonpolar cavity) and hydrogen bonding (between the carboxylic acid and a complementary functional group on the host).
Conversely, for this compound to function as a host, it would likely need to first form a self-assembled structure, such as a dimer or a larger aggregate, that creates a defined binding pocket. Such a pocket could then potentially accommodate small guest molecules. The specificity of any such host-guest system would depend on the size, shape, and chemical complementarity between the host assembly and the guest molecule. Without experimental data, any discussion remains speculative.
Exploration of Research Applications of 2 2 Thiophen 2 Yl Ethoxy Acetic Acid Derivatives
Applications in Medicinal Chemistry Research (Pre-clinical, Mechanism-focused)
In the realm of preclinical medicinal chemistry, derivatives of 2-(thiophen-2-yl)acetic acid are instrumental in fundamental research aimed at understanding and modulating biological pathways. These studies focus on the molecular mechanisms of action, target engagement, and the principles of molecular recognition rather than clinical outcomes.
Design and Synthesis of Ligand Scaffolds for Target Interaction Studies
The 2-(thiophen-2-yl)acetic acid framework has been identified as a suitable chemical platform for designing and synthesizing ligands aimed at specific biological targets. nih.govfrontiersin.org Its structure allows for straightforward chemical modification, enabling the creation of libraries of related compounds to probe structure-activity relationships (SAR). nih.gov
A notable example is its use as a scaffold for developing inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer. nih.govfrontiersin.org Researchers have utilized the Suzuki-Miyaura cross-coupling reaction to modify the thiophene (B33073) ring, coupling it with various boronic acids to produce a diverse set of derivatives. nih.govnih.gov This synthetic strategy is highly effective for creating platforms that are amenable to further chemical alterations. nih.gov The synthesis involves creating a series of 4-phenyl-(thiophen-2-yl)acetic acid derivatives, where different substituents are introduced onto the phenyl ring to systematically explore the chemical space around the core scaffold and optimize interactions with the target enzyme. nih.gov
Common synthetic routes for creating thiophene-based scaffolds include the Gewald reaction, which is a multicomponent condensation reaction used to synthesize substituted 2-aminothiophenes. colab.wsimpactfactor.orgresearchgate.net Other methods involve the Vilsmeier-Haack reaction to produce intermediates like β-chloroacroleins, which can then be cyclized to form the desired 5-aryl-2-acetylthiophene derivatives. mdpi.com These synthetic approaches provide researchers with the tools to build extensive libraries of thiophene-containing molecules for screening and interaction studies. researchgate.net
Table 1: Selected 2-(Thiophen-2-yl)acetic Acid Derivatives Synthesized for Target Interaction Studies This table is scrollable.
| Compound Name | Modifying Group (via Suzuki Coupling) | Target Studied | Reference |
|---|---|---|---|
| 2-(4-(4-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic Acid (2a) | 4-(4-methylphenylsulfonamido)phenyl | mPGES-1 | nih.govfrontiersin.org |
| 2-(4-(3-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic Acid (2b) | 3-(4-methylphenylsulfonamido)phenyl | mPGES-1 | nih.govfrontiersin.org |
| 2-(4-(4-benzoylphenyl)thiophen-2-yl)acetic Acid (2d) | 4-benzoylphenyl | mPGES-1 | nih.gov |
| 2-(4-(4-(phenoxymethyl)phenyl)thiophen-2-yl)acetic Acid (2e) | 4-(phenoxymethyl)phenyl | mPGES-1 | nih.govfrontiersin.org |
| 2-(4-(3-(benzyloxy)phenyl)thiophen-2-yl)acetic Acid (2f) | 3-(benzyloxy)phenyl | mPGES-1 | nih.govfrontiersin.org |
Pharmacophore Modeling and Virtual Screening for Binding Site Exploration
Computational techniques such as pharmacophore modeling and virtual screening are critical in the early stages of drug discovery research for identifying promising molecular scaffolds. nih.gov Virtual fragment screening, in particular, has been successfully employed to identify 2-(thiophen-2-yl)acetic acid as a foundational structure for developing potent enzyme inhibitors. nih.govfrontiersin.org
This computational approach involves docking large libraries of small, fragment-like molecules against a biological target to identify binding "hotspots" and promising core structures. plos.org In the case of mPGES-1, a virtual screening of commercially available fragments featuring aryl halide moieties—ideal partners for Suzuki-Miyaura reactions—highlighted the 2-(thiophen-2-yl)acetic acid platform as a prime candidate for further development. nih.gov
Pharmacophore modeling helps define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a molecule to interact with a specific target. For thiophene derivatives, researchers retain key pharmacophoric groups from known active compounds to rationally design new series of molecules with potentially improved affinity and selectivity. nih.gov These in silico methods streamline the discovery process by prioritizing the synthesis of compounds with a higher probability of biological activity, thereby exploring the binding site of target macromolecules more efficiently. nih.gov
Molecular Docking Studies with Biological Macromolecules (e.g., enzymes, receptors)
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is extensively used to understand how thiophene-based ligands, including derivatives of 2-(thiophen-2-yl)acetic acid, interact with the active sites of enzymes and receptors at a molecular level. nih.govresearchgate.net
In studies targeting mPGES-1, docking analyses of a series of 2-(thiophen-2-yl)acetic acid derivatives revealed a consistent binding pattern within the enzyme's catalytic pocket. nih.gov The simulations showed that the acetic acid portion of the ligands forms crucial interactions, while the thiophene and attached phenyl rings engage in van der Waals contacts and π-π stacking interactions with key amino acid residues. nih.gov
Specifically, the docked poses of these derivatives showed that:
The 2-(thiophen-2-yl)acetic acid moiety establishes van der Waals contacts with Gly35, Leu39, Phe44, Arg52, His53, Ala123, and Pro124. nih.gov
The central aromatic ring (thiophene) engages in π-π interactions with Tyr130. nih.gov
The terminal phenyl ring (ring C) also forms π-π interactions with Tyr130 and makes van der Waals contacts with Tyr28, Ile32, Thr131, and Gln134. nih.gov
Similar docking studies have been performed for other thiophene derivatives against different enzymes, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione (B108866) S-transferase (GST), consistently showing that these compounds can fit well within the active sites and form stabilizing interactions like hydrogen bonds and hydrophobic contacts. researchgate.nettandfonline.com
Table 2: Summary of Molecular Docking Results for Thiophene Derivatives with Biological Targets This table is scrollable.
| Derivative Class | Biological Target | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| 4-Phenyl-(thiophen-2-yl)acetic acids | mPGES-1 | Tyr28, Ile32, Gly35, Leu39, Phe44, Arg52, His53, Tyr130, Thr131, Gln134 | Not explicitly stated | nih.gov |
| Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamides | Acetylcholinesterase (AChE) | Not detailed | -9.3 | researchgate.net |
| Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamides | Butyrylcholinesterase (BChE) | Not detailed | -9.4 | researchgate.net |
| Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamides | Glutathione S-transferase (GST) | Not detailed | -9.7 | researchgate.net |
| Ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate | Acetylcholinesterase (AChE) | Not detailed | -11.24 | tandfonline.com |
| Ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate | Glutathione S-transferase (GST) | Not detailed | -10.39 | tandfonline.com |
In Vitro Mechanism of Action Studies on Cellular or Sub-cellular Levels (e.g., enzyme inhibition, target engagement, not clinical/therapeutic)
Following computational predictions, in vitro assays are essential to validate the biological activity and elucidate the mechanism of action of newly synthesized compounds at a cellular or sub-cellular level. These experiments provide direct evidence of target engagement and functional modulation.
For the 2-(thiophen-2-yl)acetic acid derivatives designed as mPGES-1 inhibitors, a cell-free enzyme activity assay was performed. nih.gov The results demonstrated that specific derivatives exhibited significant inhibitory activity against the enzyme. For instance, at a concentration of 10 µM, two compounds showed the highest inhibition, reducing enzyme activity by over 60%. nih.gov This experimental data correlated well with the theoretical outcomes from molecular docking studies. nih.gov
To further confirm the mechanism of action within a cellular context, researchers tested the most promising compounds on A549 lung cancer cells. nih.gov These cells were stimulated to upregulate prostaglandin synthesis. The addition of the thiophene derivatives led to a marked inhibition of prostaglandin E2 (PGE2) production, confirming that the compounds effectively engage their target and disrupt the intended biochemical pathway in vitro. nih.gov Other research on different thiophene derivatives has demonstrated their ability to inhibit pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in assays using human red blood cells. nih.gov Such studies are crucial for confirming that a compound acts on its intended target and for understanding its functional consequences at a molecular level. nih.gov
Table 3: In Vitro Enzyme Inhibition Data for 2-(Thiophen-2-yl)acetic Acid Derivatives This table is scrollable.
| Compound | Target Enzyme | Assay Type | Concentration | % Inhibition | IC50 / Ki | Reference |
|---|---|---|---|---|---|---|
| Derivative 1c | mPGES-1 | Cell-free | 10 µM | >60% | Not stated | nih.gov |
| Derivative 2c | mPGES-1 | Cell-free | 10 µM | >60% | Not stated | nih.gov |
| Derivative 1b | mPGES-1 | Cell-free | 10 µM | ~42% | Not stated | nih.gov |
| Derivative 1a, 1f, 2e, 2f | mPGES-1 | Cell-free | 10 µM | ~20-25% | Not stated | nih.gov |
| N,1-diphenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide | Acetylcholinesterase (AChE) | In vitro | Not stated | Not stated | Ki = 19.88 ± 3.06 µM | |
| Ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate | Acetylcholinesterase (AChE) | In vitro | Not stated | IC50 not stated | Ki = 11.13 ± 1.22 µM | tandfonline.com |
| Ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate | Butyrylcholinesterase (BChE) | In vitro | Not stated | IC50 not stated | Ki = 8.74 ± 0.76 µM | tandfonline.com |
| Ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate | Glutathione S-transferase (GST) | In vitro | Not stated | IC50 not stated | Ki = 14.19 ± 2.15 µM | tandfonline.com |
Applications in Materials Science Research
The unique electronic and structural characteristics of the thiophene ring make it a valuable component in the field of materials science, particularly for the development of functional polymers.
Integration into Polymer Architectures
Thiophene-containing monomers can be synthesized and incorporated into polymer backbones to create materials with specific, often electronically active, properties. These materials are investigated as precursors to intrinsically conductive polymers, which have applications in bioelectronics and other advanced technologies. helsinki.fi
One strategy involves the synthesis of thiophene-substituted 2-oxazolines (2Ox) and 2-oxazines (2Ozi). These monomers can be polymerized through standard cationic ring-opening polymerization methods to yield well-defined thiophene-bearing poly(2-oxazoline)s (POx) and poly(2-oxazine)s (POzi). This approach covalently integrates the thiophene functionality into a thermally stable and processable polymer chain. helsinki.fi
The resulting polymers exhibit glass transition temperatures between 50 °C and 100 °C and are thermally stable beyond 250 °C. helsinki.fi Furthermore, by copolymerizing the thiophene-functionalized monomers with other aliphatic 2-oxazolines, researchers can tailor the final properties of the material. This method addresses key challenges associated with conductive polymers, such as poor mechanical stability and processability, opening pathways for fabricating functional electroactive materials for applications like melt extrusion printing or electrospinning. helsinki.fi
Development of Optoelectronic Materials
The intrinsic properties of the thiophene ring, such as its aromaticity, planarity, and electron-rich nature, make its derivatives prime candidates for optoelectronic applications. These materials are integral to devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics. mdpi.comtaylorfrancis.com The performance of these devices is highly dependent on the molecular structure of the organic semiconductors used. nih.gov
Thiophene derivatives are particularly valued for their good charge mobility and the ability to tune their electronic properties through chemical modification. rsc.org For instance, incorporating thiophene linkers into polymer backbones can alter the material's absorption and fluorescence, leading to desired emission colors in OLEDs. rsc.org Donor-acceptor type molecules containing a thiophene core have been synthesized and used as emitters in OLEDs, demonstrating high quantum efficiencies. beilstein-journals.orgbeilstein-archives.org
In the context of OFETs, which were first reported in 1986 using a thiophene-based polymer, derivatives continue to be a major focus of research. wikipedia.org The introduction of various functional groups to oligothiophene backbones has led to materials with high charge carrier mobilities. nih.govacs.org For example, single-crystal OFETs based on a dithieno[3,2-b:2′,3′-d]thiophene derivative have demonstrated mobilities as high as 1.26 cm²/V·s. nih.gov The ethoxyacetic acid side chain of 2-[2-(Thiophen-2-YL)ethoxy]acetic acid could be modified to create liquid crystalline phases or to control thin-film morphology, which are critical factors for achieving high performance in OFETs.
| Thiophene Derivative Type | Application | Key Performance Metric | Reference |
| Thienothiophene-based D-π-A compound | OLED Emitter | External Quantum Efficiency: 4.61% | beilstein-journals.org |
| Oligofluorene-thiophene conjugates | OFET Semiconductor | Charge Carrier Mobility: up to 0.12 cm²/V·s | acs.org |
| Dithieno[3,2-b:2′,3′-d]thiophene derivative | SC-OFET Semiconductor | Charge Carrier Mobility: up to 1.26 cm²/V·s | nih.gov |
| Fluorene-benzotriazole polymer with thiophene linker | OLED Emitter | Max. Brightness: 243 cd/m² | rsc.org |
| Thiophene disubstituted benzothiadiazole | Deep-Red/NIR OLED | External Quantum Efficiency: 5.75% (doped), 1.44% (non-doped) | frontiersin.org |
Sensor Development based on Thiophene Derivatives
Thiophene-based compounds are widely employed as chemosensors for the detection of various analytes, including metal ions. rsc.org Their utility in this area stems from the significant changes in their photophysical properties, such as fluorescence or color, upon binding with a target analyte. nih.gov This response can be engineered by attaching specific recognition moieties to the thiophene scaffold.
Researchers have developed novel fluorescent probes containing a thiophene unit for the ratiometric detection of heavy metal ions like copper (Cu²⁺) and cadmium (Cd²⁺). nih.govacs.org Ratiometric sensing, which measures the ratio of two emission bands, is particularly advantageous as it can minimize distortions from external environmental factors. acs.org For example, a thiophene-appended benzothiazole (B30560) derivative exhibited a significant red shift in its emission spectrum upon binding to Cd²⁺ ions. nih.gov Similarly, another thiophene-based fluorescent probe demonstrated high selectivity and sensitivity for detecting biologically important heavy metal ions such as Zn²⁺, Cd²⁺, Cu²⁺, and Hg²⁺. acs.org
The this compound scaffold is well-suited for sensor development. The carboxylic acid group can act as a binding site for metal ions or be functionalized with other recognition units. The ethoxy linker provides flexibility, and the thiophene ring serves as the core fluorophore or chromophore whose electronic properties are perturbed upon analyte binding.
| Sensor Derivative | Target Analyte | Detection Principle | Limit of Detection (LOD) |
| Thiophene-appended benzothiazole (L2) | Cadmium (Cd²⁺) | Ratiometric Fluorescence | 2.25 nM nih.gov |
| Thiophene-2-carboxylic acid hydrazide conjugate (1) | Zinc (Zn²⁺) | Fluorescence Enhancement | Not specified acs.org |
| Phenothiazine appended thiophene | Copper (Cu²⁺) | Colorimetric & Fluorometric | Not specified rsc.org |
| Dihydrothiophene-2-carboxamide derivative (DHADC) | Zinc (Zn²⁺) | Fluorescence Turn-On | 2.55 µM mdpi.com |
Role in Catalysis Research
Thiophene derivatives play a significant role in catalysis, both as ligands for metal complexes and as organocatalysts themselves.
Design of Ligands for Metal Complexes in Catalytic Systems
The sulfur and carbon atoms of the thiophene ring can coordinate with transition metals, making thiophene-containing molecules effective ligands in catalytic systems. Palladium complexes bearing thiophene-based ligands have been extensively studied and utilized in various cross-coupling reactions, which are fundamental for carbon-carbon bond formation in organic synthesis. fayoum.edu.eg
For instance, palladium(II) complexes with thiophene-containing imino-pyridyl ligands have been synthesized and successfully used as catalyst precursors for Heck coupling reactions. fayoum.edu.eg The electronic and steric properties of the substituents on the thiophene ring were found to significantly influence the catalytic activity. Similarly, palladium complexes with N,S-heterocyclic carbene ligands functionalized with a tetrahydrothiophene (B86538) moiety have been shown to catalyze Suzuki, Mizoroki-Heck, and Sonogashira coupling reactions. nih.gov The carboxylic acid group in this compound can be used to anchor the ligand to a solid support or to introduce additional coordinating groups, thereby modulating the stability and reactivity of the resulting metal catalyst. The synthesis of such ligands often involves cross-coupling reactions like the Suzuki-Miyaura reaction to build the desired molecular architecture. nih.govresearchgate.netrsc.org
| Catalyst System | Catalytic Reaction | Key Feature |
| Palladium(II) with imino-pyridyl thiophene ligands | Heck Coupling | Activity influenced by thiophene substituents fayoum.edu.eg |
| Palladium(II) with N,S-heterocyclic carbene ligands | Suzuki, Heck, Sonogashira Couplings | Features a tetrahydrothiophene moiety nih.gov |
| Nickel(II) catalyst | Cross-coupling Polycondensation | Proceeds via C-S bond cleavage of thiophenes acs.org |
Investigation of Organocatalytic Properties
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field. Thiophene derivatives have emerged as valuable scaffolds for designing chiral organocatalysts for asymmetric synthesis. rsc.orgrsc.orgnih.gov The development of organocatalytic domino reactions has provided efficient pathways for synthesizing enantiomerically pure tetrahydrothiophenes, which are important structural motifs. researchgate.net
For example, secondary amines derived from L-proline have been used to catalyze thia-Michael/aldol domino reactions to produce highly functionalized tetrahydrothiophenes with excellent enantioselectivities. researchgate.net More recently, bifunctional organocatalysts, such as those derived from cinchona alkaloids, have been employed in asymmetric sulfa-Michael additions to generate chiral sulfur-containing compounds. metu.edu.tr Researchers have also developed methods for the catalytic asymmetric dearomatization of the stable thiophene ring to access chiral thiophene derivatives. rsc.orgrsc.orgnih.gov The unique screw-like asymmetry of thiophene-containing helicenes makes them promising candidates for asymmetric catalysis. sciencedaily.com The this compound backbone could be functionalized with catalytically active groups (e.g., amines, thioureas) to create novel organocatalysts, where the thiophene moiety influences the catalyst's electronic environment and steric properties.
Bioconjugation and Chemical Biology Applications
The covalent attachment of molecules to biomolecules such as proteins and peptides, known as bioconjugation, is a powerful tool in chemical biology for probing biological systems and developing new therapeutics.
Strategies for Coupling to Biomolecules (e.g., proteins, peptides, nucleotides)
The carboxylic acid group of this compound provides a convenient handle for bioconjugation. A common and well-established strategy is to activate the carboxylic acid for reaction with primary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue. This is typically achieved using carbodiimide (B86325) chemistry, for example, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (sNHS) to form a more stable, amine-reactive intermediate. nih.gov This method allows for the direct coupling of the thiophene derivative to a target protein or peptide under aqueous conditions.
Environmental Chemical Research (Mechanistic Degradation Studies)
Similarly, the environmental fate of this compound remains uncharacterized in the public domain. Specific mechanistic studies detailing its breakdown in the environment are not available.
Abiotic and Biotic Degradation Pathways in Model Systems
No studies have been published investigating the abiotic (e.g., hydrolysis, photolysis) or biotic (microbial) degradation pathways of this compound. While research exists on the biodegradation of simpler compounds like thiophene-2-carboxylate (B1233283) and thiophene-2-acetate by various bacteria, this information cannot be directly extrapolated to the more complex structure of this compound.
Investigation of Transformation Products
As a direct consequence of the absence of degradation studies, there is no information available on the potential transformation products of this compound that may form in the environment.
Future Research Directions and Perspectives
Development of Novel and More Efficient Synthetic Strategies
The synthesis of thiophene (B33073) derivatives has traditionally relied on methods like the Paal–Knorr and Gewald reactions. nih.gov However, these approaches can be limited by harsh conditions and low yields. nih.gov Future research will likely focus on developing more efficient, regioselective, and environmentally benign strategies for synthesizing 2-[2-(Thiophen-2-YL)ethoxy]acetic acid and its analogues.
| Strategy | Potential Advantages | Key Research Focus |
|---|---|---|
| Metal-Catalyzed Cross-Coupling | High regioselectivity and compatibility with various functional groups. bohrium.com | Developing catalysts with lower toxicity and higher turnover numbers. |
| Multicomponent Reactions (MCRs) | Increased atom economy, reduced synthesis steps, and operational simplicity. nih.gov | Designing novel MCRs for diverse substitution patterns on the thiophene ring. |
| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters, and potential for automation. numberanalytics.com | Optimizing reactor design and integrating real-time reaction monitoring. |
| Metal-Free Approaches | Reduced metal contamination and toxicity, aligning with green chemistry principles. nih.gov | Exploring new reagents and reaction conditions to achieve high yields and selectivity. |
Advanced Spectroscopic Characterization with Emerging Techniques
Standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for the structural elucidation of newly synthesized compounds. nih.gov For this compound, advanced 2D NMR techniques like HSQC, HMBC, and TOCSY will be crucial for unambiguously assigning proton and carbon signals, especially to confirm the connectivity between the thiophene ring and the ethoxyacetic acid sidechain. ipb.pt
Emerging techniques offer the potential for deeper structural and dynamic insights. numberanalytics.com For instance, ultrafast spectroscopic methods like two-dimensional infrared (2D-IR) spectroscopy could probe the conformational dynamics and intramolecular hydrogen bonding involving the carboxylic acid group on a picosecond timescale. semi.ac.cn Surface-enhanced Raman spectroscopy (SERS) could be employed to study the molecule's interaction with surfaces, which is relevant for potential applications in materials science and sensor technology. semi.ac.cn These advanced methods will be vital for building a comprehensive understanding of the molecule's structure-property relationships. numberanalytics.com
Integration of Machine Learning and AI in Computational Design and Prediction
Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design novel derivatives of this compound with optimized properties for specific applications, such as drug candidates or functional materials. harvard.edu Furthermore, AI tools can assist in retrosynthesis, predicting viable and efficient synthetic pathways, which can save considerable time and resources in the laboratory. harvard.eduarxiv.org This data-driven approach allows for a more targeted and efficient exploration of the vast chemical space surrounding this class of compounds. mit.edunih.gov
| AI/ML Technique | Application Area | Potential Impact |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of Biological Activity | Rapidly screen virtual libraries to identify derivatives with high potential as therapeutic agents. nih.gov |
| Generative Models (VAEs, GANs) | De Novo Molecular Design | Create novel molecular structures with desired properties (e.g., enhanced binding affinity, improved solubility). harvard.edu |
| Deep Neural Networks | Property Prediction | Accurately predict physicochemical properties, reducing the need for extensive experimental testing. rti.org |
| Retrosynthesis Algorithms | Synthetic Route Planning | Identify efficient and cost-effective synthetic pathways for target molecules. harvard.edu |
Exploration of New Application Avenues in Interdisciplinary Fields
The trifunctional nature of this compound makes it a versatile scaffold for a wide array of applications. researchgate.netencyclopedia.pub Thiophene-containing compounds are already known for their use in pharmaceuticals, organic electronics, and agrochemicals. nih.govmdpi.com
Future research could explore its use in:
Medicinal Chemistry : The carboxylic acid group can be functionalized to create amides or esters, allowing for the generation of a library of compounds for screening against various biological targets, including cancer and inflammatory diseases. nih.govmdpi.com The thiophene core is a well-established pharmacophore in many approved drugs. nih.gov
Materials Science : The aromatic thiophene ring suggests potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). nih.gov The ethoxy-acetic acid tail could be used to tune solubility and self-assembly properties.
Biocompatible Coatings and Sensors : The carboxylic acid group provides a handle for grafting the molecule onto surfaces, including nanoparticles or medical implants, to create biocompatible or functionalized coatings. The thiophene moiety's electronic properties could be exploited for the development of chemical sensors.
Multiscale Modeling and Simulation Approaches
Computational modeling provides invaluable insights into molecular behavior at levels of detail that are inaccessible to experiments alone. A multiscale modeling approach can be employed to build a comprehensive understanding of this compound. tue.nl
At the most fundamental level, quantum mechanics methods like Density Functional Theory (DFT) can be used to calculate electronic properties, molecular orbital energies (HOMO/LUMO), and predict spectroscopic signatures. nih.gov Moving up in scale, molecular dynamics (MD) simulations can predict the conformational preferences of the flexible ethoxy chain and study how the molecule interacts with solvents or biological macromolecules, such as proteins. nih.gov Coarse-grained simulations could then model the self-assembly and bulk material properties of polymers or aggregates derived from this compound. This integrated computational approach can guide experimental design and accelerate the development of new applications. susu.ru
| Modeling Technique | Scale | Properties Investigated |
|---|---|---|
| Density Functional Theory (DFT) | Quantum (Electronic) | Electronic structure, orbital energies, reaction mechanisms, vibrational frequencies (IR/Raman). nih.gov |
| Molecular Dynamics (MD) | Atomic (Molecular) | Conformational analysis, solvation dynamics, binding affinity to target proteins, diffusion. nih.gov |
| Coarse-Graining (CG) | Supramolecular | Self-assembly, phase behavior, mechanical properties of bulk materials. |
Challenges and Opportunities in the Academic Research of Thiophene-Ethoxy-Acetic Acid Compounds
The academic exploration of this compound and related compounds presents both challenges and significant opportunities. The primary challenge is the lack of existing research and experimental data for this specific molecule, requiring foundational work in synthesis and characterization.
However, this challenge is also the main opportunity. Researchers have the chance to be pioneers in this area, establishing novel synthetic routes and uncovering new properties and applications. The structural versatility of the molecule provides a rich platform for creating diverse chemical libraries for drug discovery and materials science. researchgate.net The opportunity to combine modern synthetic methods, advanced spectroscopic analysis, and cutting-edge computational tools creates a fertile ground for high-impact research. Overcoming the initial challenges in synthesis and characterization will unlock the potential to develop new therapeutics, functional materials, and other valuable chemical entities. bohrium.com
| Aspect | Challenges | Opportunities |
|---|---|---|
| Synthesis | Developing regioselective and high-yield methods; ensuring scalability and sustainability. bohrium.com | Implementing novel catalytic systems, flow chemistry, and green synthetic routes. nih.govnumberanalytics.com |
| Characterization | Unambiguous structural confirmation; understanding complex conformational dynamics. | Application of advanced 2D NMR and ultrafast spectroscopy to gain deep molecular insights. ipb.pt |
| Application | Lack of established biological or material properties; need for extensive screening. | Vast potential in medicinal chemistry, materials science, and sensor technology due to its unique structure. encyclopedia.pub |
| Computation | Scarcity of specific data for training accurate ML models. | Leveraging AI/ML for predictive design and hypothesis-driven discovery to guide experimental work efficiently. harvard.edu |
Q & A
Q. What synthetic methodologies are recommended for 2-[2-(Thiophen-2-YL)ethoxy]acetic acid, and what are their critical optimization steps?
The compound can be synthesized via multi-step routes involving nucleophilic substitution and oxidation. A common approach involves:
- Step 1 : Reacting 2-(2-chloroethoxy)ethanol with sodium iodide in 2-butanone under reflux to generate an iodide intermediate .
- Step 2 : Substitution with potassium phthalimide to form a phthalimido derivative, followed by oxidation using Jones reagent (CrO₃/H₂SO₄) to yield the carboxylic acid .
- Step 3 : Deprotection of the phthalimido group with hydrazine hydrate to obtain the final amine hydrochloride derivative . Key Optimization : Control reaction temperatures to avoid over-oxidation and ensure high-purity solvents to minimize side reactions.
Q. What analytical techniques are essential for characterizing this compound, and how should data inconsistencies be addressed?
- NMR (¹H/¹³C) : Confirm structural integrity by verifying peaks for the thiophene ring (δ 6.5–7.5 ppm) and ethoxy-acetic acid backbone (δ 3.5–4.5 ppm) .
- HPLC-MS : Assess purity (>95%) and detect impurities from incomplete deprotection or oxidation .
- IR Spectroscopy : Validate carboxylic acid (1700–1720 cm⁻¹) and ether (1100–1250 cm⁻¹) functional groups . Data Contradictions : Inconsistent melting points or spectral data may arise from residual solvents or polymorphic forms. Recrystallization in ethanol/water mixtures is recommended .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (GHS Category 2) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?
The thiophene moiety acts as an electron-rich aromatic system, enabling electrophilic substitution at the 5-position. The ethoxy-acetic acid chain introduces steric hindrance, which can be mitigated using Pd-catalyzed Suzuki-Miyaura coupling with aryl boronic acids . Computational studies (DFT) suggest that the acetic acid group stabilizes transition states via hydrogen bonding, improving reaction yields .
Q. What mechanistic insights explain its reported autophagy-inducing activity, and how can conflicting biological data be resolved?
- Mechanism : The compound upregulates LC3B-II (autophagosome marker) and downregulates mTOR signaling, as shown in oral cancer cell lines .
- Data Conflicts : Variability in IC₅₀ values (e.g., 10–50 µM) across studies may stem from differences in cell culture conditions (e.g., serum concentration, hypoxia). Standardize assays using LC3B-II Western blotting and flow cytometry for apoptosis (Annexin V/PI) .
Q. How can solubility challenges in aqueous buffers be addressed for in vivo studies?
- Co-Solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- Derivatization : Convert the carboxylic acid to a sodium salt or ester prodrug to improve bioavailability .
Q. What strategies validate the compound’s role in modulating Akt-NF-κB signaling pathways?
- Pharmacological Inhibition : Co-treat cells with Akt inhibitors (e.g., MK-2206) to confirm pathway specificity .
- siRNA Knockdown : Silence Akt1/NF-κB subunits (p65) to assess downstream effects on apoptosis and cytokine production (e.g., TNF-α, IL-6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
